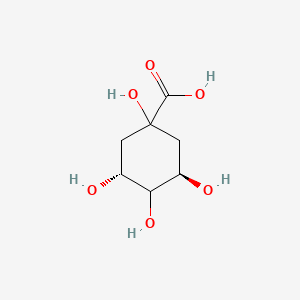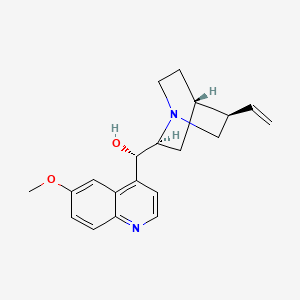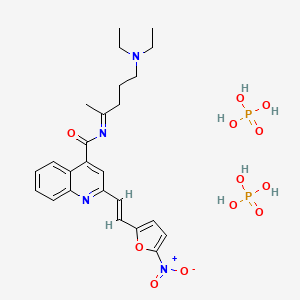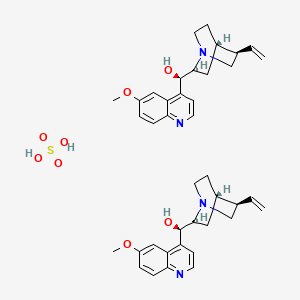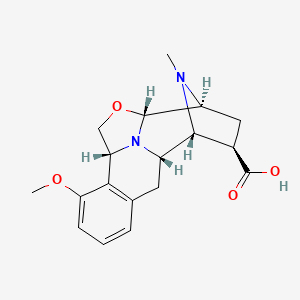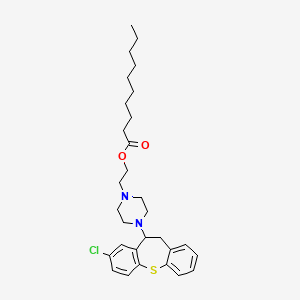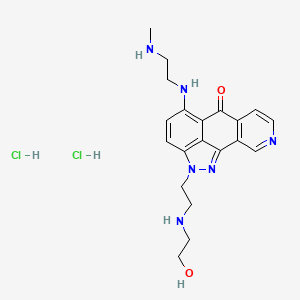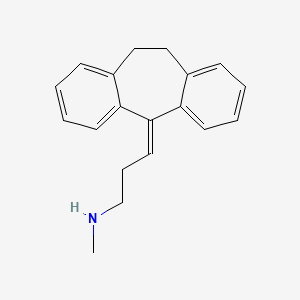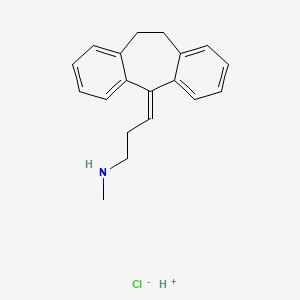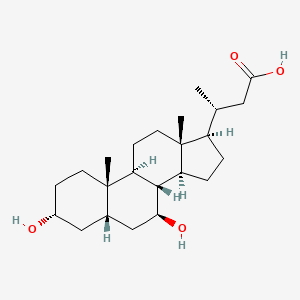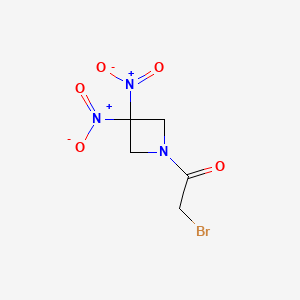
RRX-001
概要
説明
RRx-001は、その独特な特性と潜在的な用途により、科学界で注目を集めている新規化合物です。これは、エピジェネティックモジュレーターとしての役割と、レドックス反応を媒介する能力で知られている、独自の化学構造を持つ小型分子です。 This compoundは、防衛・航空宇宙産業と学術機関との共同研究により開発され、特に腫瘍学において、さまざまな治療分野で有望な結果を示しています .
科学的研究の応用
RRx-001 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In oncology, it is being investigated for its potential to resensitize tumors to chemotherapy and radiotherapy. It has shown promise in treating various cancers, including small cell lung cancer, colorectal cancer, and brain cancer .
In addition to its anticancer properties, this compound is being studied for its anti-inflammatory effects. It acts as a potent inhibitor of the NLRP3 inflammasome, making it a potential therapeutic agent for inflammatory diseases such as gout, chronic liver disease, and neurodegenerative disorders .
作用機序
RRx-001は、複数のメカニズムを通じてその効果を発揮します。それは、がんの進行や炎症に関与する遺伝子の発現を変化させることによって、エピジェネティックモジュレーターとして作用します。 また、レドックス反応を媒介し、その抗がん作用と抗炎症作用において重要な役割を果たす一酸化窒素や活性酸素種を生成します .
この化合物は、NLRP3インフラマソーム、Myc経路、CD47経路など、さまざまな分子経路を標的としています。 これらの経路を阻害することにより、this compoundは免疫応答を調節し、既存のがん療法の有効性を高めることができます .
生化学分析
Biochemical Properties
2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a nonpolar electrophile that rapidly traverses cell membranes and reacts selectively with nucleophilic sulfhydryl groups, such as reduced glutathione and the β-globin chain cysteine 93 residue in red blood cells . These reactions result in stable thioether bonds, which are essential for its biochemical activity. Additionally, 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone inhibits the NLRP3 inflammasome by covalently binding to cysteine 409, blocking the NLRP3-NEK7 interaction .
Cellular Effects
2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the activation of the canonical, noncanonical, and alternative NLRP3 inflammasomes, leading to reduced inflammation . Furthermore, it induces cell cycle arrest, apoptosis, and inhibition of cell division in tumor cells . The compound also enhances nitric oxide generation, which increases tumor perfusion and augments the delivery of oxygen and other anticancer drugs .
Molecular Mechanism
The molecular mechanism of 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone involves multiple redox-based pathways. It acts as a chimeric single molecular entity that targets the NLRP3 inflammasome and inhibits it, as well as Kelch-like ECH-associated protein 1 (KEAP1), the negative regulator of Nrf2 . Under hypoxic and reductive conditions, the dinitroazetidine ring fragments to release therapeutically active metabolites, including nitric oxide and carbon-centered radicals . These metabolites contribute to its antitumor and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone change over time. The compound is stable under normoxic conditions but becomes more reactive under hypoxic conditions, leading to the release of active metabolites . Long-term studies have shown that it can protect normal tissues from the cytotoxic effects of chemotherapy and radiation therapy while maintaining its antitumor activity . Additionally, it has demonstrated sustained inhibition of the NLRP3 inflammasome and reduced inflammation in various in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth and reduces inflammation without causing significant toxicity . At higher doses, it may induce adverse effects such as local inflammation at the site of administration . Studies have shown that the compound has a wide therapeutic window, and no dose-limiting toxicities have been observed in clinical trials .
Metabolic Pathways
2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone is involved in several metabolic pathways. It inhibits glucose 6-phosphate dehydrogenase (G6PD) in tumor cells, leading to altered redox balance and increased oxidative stress . The compound also interacts with hemoglobin, driving redox reactions under hypoxic conditions . These interactions contribute to its antitumor and anti-inflammatory effects by modulating metabolic flux and metabolite levels.
Transport and Distribution
2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone is a nonpolar small molecule that easily crosses cell membranes and the blood-brain barrier . It is distributed systemically and accumulates in hypoperfused and inflamed areas, where it releases its active metabolites . The compound’s transport and distribution are facilitated by its ability to bind to nucleophilic sulfhydryl groups and form stable thioether bonds .
Subcellular Localization
The subcellular localization of 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone is influenced by its interactions with various biomolecules. It targets the NLRP3 inflammasome and KEAP1, leading to its accumulation in the cytoplasm . The compound’s activity is modulated by the reduced to oxidized glutathione ratio and the oxygenation status of tissues . These factors determine its localization and function within specific cellular compartments.
準備方法
合成経路と反応条件: RRx-001の合成は、トリニトロアゼチジン(TNAZ)から始まる一連の化学反応を含みます。合成の鍵となるステップは、ニトロ基をアシルブロマイドに置き換えて最終化合物を形成することです。 この反応は求核置換反応を経て進行し、臭素原子がチオール基の硫黄原子に置き換わり、安定なチオエーテル結合が形成されます .
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、臨床および研究用途の需要を満たすために規模が拡大されています。このプロセスには、最終製品の高純度と収率を確保するための厳格な反応条件が含まれます。 生産方法は、グリーンケミストリーの進歩を活用し、費用対効果が高く、環境に優しいように設計されています .
化学反応の分析
反応の種類: RRx-001は、酸化、還元、置換など、さまざまな化学反応を起こします。 その反応性は、主にその構造内の求電子性部位と求核性部位の存在によるものです .
一般的な試薬と条件: this compoundを含む反応で使用される一般的な試薬には、一酸化窒素や活性酸素種などの酸化剤、チオールなどの還元剤や求核剤が含まれます。 反応は通常、特定のpHレベルや温度などの制御された条件下で行われ、目的の結果が得られるようにします .
生成される主要な生成物: this compoundの反応から生成される主要な生成物には、さまざまなレドックス活性種とエピジェネティックモジュレーターが含まれます。 これらの生成物は、特にその抗がん作用と抗炎症作用において、その作用機序において重要な役割を果たします .
科学研究アプリケーション
This compoundは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究用途を持っています。腫瘍学では、化学療法や放射線療法に対する腫瘍の感受性を回復させる可能性について調査されています。 小細胞肺がん、大腸がん、脳がんなど、さまざまながんの治療に有望な結果を示しています .
抗がん作用に加えて、this compoundは、その抗炎症作用についても研究されています。 これは、NLRP3インフラマソームの強力な阻害剤として作用するため、痛風、慢性肝疾患、神経変性疾患などの炎症性疾患の潜在的な治療薬です .
類似化合物との比較
RRx-001は、抗がん剤と抗炎症剤の両方の役割を果たすため、他の類似化合物とは異なります。他の化合物は特定の経路を標的にする場合がありますが、this compoundは複数の経路を同時に調節できるため、他の化合物とは一線を画しています。 類似の化合物には、他のエピジェネティックモジュレーターやレドックス活性剤が含まれますが、this compoundの独自の化学構造と作用機序は、さらなる研究開発に適した候補となっています .
類似化合物のリスト:- トリニトロアゼチジン(TNAZ)
- 1-tert-ブチル-3,3-ジニトロアゼチジン(TBDNAZ)
- その他の一酸化窒素媒介エピジェネティックモジュレーター
This compoundの独自の特性と潜在的な用途は、科学界にとって重要な化合物となっています。その継続的な研究開発は、腫瘍学や炎症性疾患における新しい治療戦略に期待が寄せられています。
特性
IUPAC Name |
2-bromo-1-(3,3-dinitroazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O5/c6-1-4(10)7-2-5(3-7,8(11)12)9(13)14/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODKFOVZURLVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CBr)([N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925206-65-1 | |
| Record name | RRX-001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925206651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RRx-001 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RRX-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RPW6SU9SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of RRx-001?
A1: this compound exerts its effects through multiple mechanisms, making it a pleiotropic agent. Key targets include:
- Hemoglobin: this compound binds to the beta cysteine 93 residue of hemoglobin [], influencing its oxygen-carrying capacity and promoting nitric oxide release under hypoxic conditions [, ].
- NLRP3 Inflammasome: this compound acts as an NLRP3 inflammasome inhibitor, reducing inflammatory responses [, , , ].
- CD47/SIRPα Axis: this compound downregulates CD47 on tumor cells and SIRPα on macrophages, interfering with the “don’t eat me” signal and enhancing macrophage-mediated phagocytosis of tumor cells [, , , ].
- Epigenetic Modulation: this compound inhibits DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and lysine demethylases, leading to epigenetic modifications that influence gene expression [, , , , ].
- Glucose-6-Phosphate Dehydrogenase (G6PD): this compound inhibits G6PD, a key enzyme in the pentose phosphate pathway, leading to reduced NADPH levels and increased oxidative stress in tumor cells [, ].
Q2: How does this compound affect the tumor microenvironment?
A2: this compound demonstrates immunomodulatory effects by:
- Macrophage Repolarization: It shifts tumor-associated macrophages (TAMs) from an immune-suppressive M2-like phenotype to a pro-inflammatory M1-like phenotype [, ], promoting anti-tumor immunity [, ].
- Vascular Normalization: this compound promotes normalization of the aberrant tumor vasculature, enhancing blood flow, oxygenation, and drug delivery [, , , , , , ].
Q3: How does this compound's interaction with hemoglobin impact its anticancer activity?
A3: this compound's binding to hemoglobin triggers several downstream effects:
- Enhanced Nitric Oxide (NO) Release: This occurs specifically under hypoxic conditions, characteristic of the tumor microenvironment [, ]. NO acts as a vasodilator and cytotoxic agent [, , ].
- Increased Oxidative Stress: this compound binding disrupts the redox balance in cancer cells, further promoting cell death [].
Q4: How does this compound induce a “vaccine-like” response in cancer cells?
A: this compound treatment can activate endogenous retroviruses in cancer cells through DNA demethylation []. This process triggers an interferon response, mimicking an antiviral defense mechanism and potentially boosting anti-tumor immunity [].
Q5: What are the key preclinical findings regarding this compound's anticancer activity?
A5: Preclinical studies have demonstrated that this compound:
- Inhibits tumor growth in various xenograft and syngeneic mouse models [, , , , , , , , ].
- Demonstrates synergy with standard therapies such as chemotherapy and radiation, enhancing their efficacy [, , , , , , ].
- Reduces drug resistance in multiple myeloma models [].
Q6: What is the safety and tolerability profile of this compound in clinical trials?
A: this compound has been generally well-tolerated in Phase I and II clinical trials [, , , , , , , ]. The main adverse event observed is infusion-related reactions, primarily localized pain and inflammation at the injection site [, ]. This has been mitigated by co-administration with a small volume of autologous blood [, ].
Q7: What evidence suggests a potential cardioprotective effect of this compound?
A: Preclinical studies have shown that this compound pretreatment can attenuate doxorubicin-induced cardiotoxicity in mice [, ], suggesting a potential cardioprotective role.
Q8: Are there any potential biomarkers for predicting this compound response?
A8:
- TGF-β Pathway Activation: Positive staining for TGF-β1 and TGF-βR1 in tumor biopsies correlated with response to this compound in a Phase II trial [].
- Nrf2 Activity: Preclinical studies suggest that baseline Nrf2 activity, assessed by ARE-driven luciferase expression, may negatively correlate with tumor response to this compound [].
- PD-L1 Expression on CTCs: In small cell lung cancer patients, decreased PD-L1 expression on circulating tumor cells after this compound treatment significantly correlated with clinical benefit [].
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C5H5BrN4O5 and its molecular weight is 297.04 g/mol.
Q10: What is known about the stability and formulation of this compound?
A: this compound rapidly forms a glutathione adduct in blood, making direct measurement challenging []. Stabilization strategies using enzyme inhibitors like acivicin have been developed for bioanalytical purposes []. Co-administration with autologous blood has been employed clinically to mitigate infusion-related reactions and potentially improve bioavailability [, ].
Q11: What are the future research directions for this compound?
A11: Ongoing research is exploring:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


